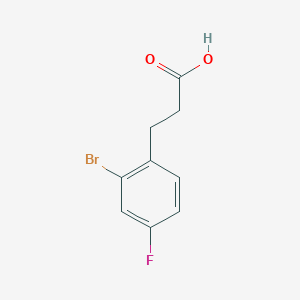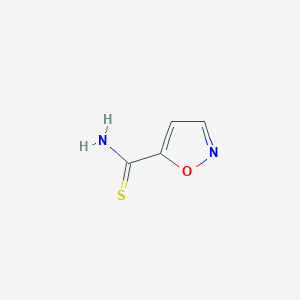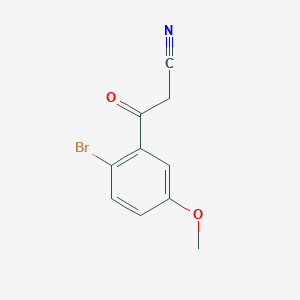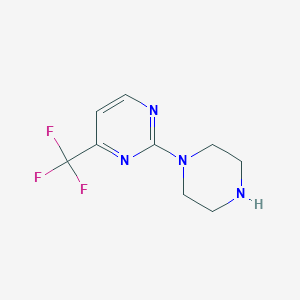![molecular formula C7H5NO B071600 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 169229-08-7](/img/structure/B71600.png)
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one (ABT) is a bicyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ABT has a unique structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties.
作用機序
The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have a range of biochemical and physiological effects. It has been found to have antitumor activity in several different types of cancer, including breast, lung, and prostate cancer. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to have antiviral activity against several different viruses, including HIV, hepatitis C, and influenza. In addition, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have antibacterial activity against several different strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is its unique structure, which makes it a promising candidate for the development of new drugs with improved pharmacological properties. However, there are also several limitations to using 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments. For example, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a highly reactive compound that can be difficult to work with in certain experimental conditions. In addition, the synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one can be a complex and time-consuming process, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. One area of interest is the development of new drugs based on the structure of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Researchers are currently exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives as potential treatments for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for producing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one and its derivatives. Researchers are currently exploring new methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one that are more efficient and cost-effective than existing methods. Finally, researchers are also exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one as a tool for studying the structure and function of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to be a potent inhibitor of several enzymes and receptors, which makes it a promising tool for studying their structure and function.
合成法
The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Other methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one include the Mannich reaction and the Friedel-Crafts reaction.
科学的研究の応用
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to be a potent inhibitor of several enzymes, including monoamine oxidase and acetylcholinesterase, which are important targets for the development of new drugs.
特性
CAS番号 |
169229-08-7 |
|---|---|
製品名 |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one |
分子式 |
C7H5NO |
分子量 |
119.12 g/mol |
IUPAC名 |
2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C7H5NO/c9-7-4-6-5(7)2-1-3-8-6/h1-3H,4H2 |
InChIキー |
MSLQOIWUDSFHFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C1=O)C=CC=N2 |
正規SMILES |
C1C2=C(C1=O)C=CC=N2 |
同義語 |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















